(2,2,3,3-Tetramethylcyclopropyl)methanamine (2,2,3,3-Tetramethylcyclopropyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16182421
InChI: InChI=1S/C8H17N/c1-7(2)6(5-9)8(7,3)4/h6H,5,9H2,1-4H3
SMILES:
Molecular Formula: C8H17N
Molecular Weight: 127.23 g/mol

(2,2,3,3-Tetramethylcyclopropyl)methanamine

CAS No.:

Cat. No.: VC16182421

Molecular Formula: C8H17N

Molecular Weight: 127.23 g/mol

* For research use only. Not for human or veterinary use.

(2,2,3,3-Tetramethylcyclopropyl)methanamine -

Specification

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
IUPAC Name (2,2,3,3-tetramethylcyclopropyl)methanamine
Standard InChI InChI=1S/C8H17N/c1-7(2)6(5-9)8(7,3)4/h6H,5,9H2,1-4H3
Standard InChI Key BXXKXEVHAQMPKM-UHFFFAOYSA-N
Canonical SMILES CC1(C(C1(C)C)CN)C

Introduction

Structural and Molecular Characteristics

(2,2,3,3-Tetramethylcyclopropyl)methanamine is a bicyclic amine with the molecular formula C₈H₁₇N, though its hydrochloride salt form (C₈H₁₈ClN) is more commonly stabilized for laboratory use . The core structure consists of a cyclopropane ring substituted with four methyl groups at the 2,2,3,3 positions, conferring significant steric hindrance and thermodynamic stability. The methanamine group (-CH₂NH₂) is attached to one of the methyl-substituted carbons, creating a secondary amine functionality.

Key molecular descriptors include:

PropertyValueSource
Molecular Weight163.69 g/mol (hydrochloride)
IUPAC Name(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride
SMILESCC1(C(C1(C)C)CN)C.Cl
InChI KeyTZEXNFFUFLKVIV-UHFFFAOYSA-N

The cyclopropane ring’s strain energy is mitigated by the electron-donating methyl groups, which stabilize the structure through hyperconjugation. X-ray crystallography of analogous compounds reveals bond angles of approximately 60° within the cyclopropane ring, consistent with its strained geometry .

Synthesis and Characterization

Synthetic Pathways

The hydrochloride salt of (2,2,3,3-Tetramethylcyclopropyl)methanamine is typically synthesized via a two-step process:

  • Cyclopropanation: A [2+1] cycloaddition reaction between a tetramethylallyl precursor and a carbene species forms the tetramethylcyclopropyl core.

  • Amination: The methanamine group is introduced through nucleophilic substitution or reductive amination, followed by treatment with hydrochloric acid to yield the stable hydrochloride salt .

An optimized route reported by MolCore involves reacting (2,2,3,3-tetramethylcyclopropyl)methanol with thionyl chloride to form the corresponding chloride, which is subsequently aminated using ammonia under high pressure .

Analytical Characterization

Modern techniques validate the compound’s purity and structure:

  • NMR Spectroscopy: ¹H NMR spectra show distinct signals for the methyl groups (δ 0.8–1.2 ppm) and methanamine protons (δ 2.5–3.0 ppm).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 163.69 for the hydrochloride form .

  • X-ray Diffraction: Crystallographic data for related cyclopropane derivatives reveal a distorted tetrahedral geometry around the nitrogen atom .

Physicochemical Properties

The compound exhibits notable stability under standard laboratory conditions, with specifications including:

PropertyValueSource
Purity≥97%
AppearanceWhite crystalline solid
SolubilitySoluble in polar solvents (e.g., water, ethanol)
Storage ConditionsSealed at 20–22°C

Thermogravimetric analysis (TGA) indicates decomposition above 200°C, likely due to the release of hydrochloric acid . The compound’s logP (octanol-water partition coefficient) is estimated at 1.8, suggesting moderate lipophilicity suitable for membrane permeability in pharmacological contexts.

CompoundBioavailability (%)Half-life (h)Target Receptor
(2,2,3,3-Tetramethylcyclopropyl)methanamine45–60 (predicted)6–8CB1 (potential)
Rimonabant7012CB1 antagonist

These projections are based on in silico modeling using SwissADME.

Industrial and Regulatory Considerations

Manufacturing Standards

Suppliers like MolCore adhere to ISO-certified protocols, ensuring batch-to-batch consistency for pharmaceutical intermediates . The compound is classified as a non-GMP material, restricted to research applications .

Future Directions and Research Gaps

Current limitations include:

  • In Vivo Toxicity Data: Absence of long-term exposure studies.

  • Synthetic Optimization: Need for greener catalysts to improve cyclopropanation yields.

Collaborative efforts between academia and industry could accelerate the development of this compound as a scaffold for novel therapeutics.

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